Product packaging for aluminum;icosanoate(Cat. No.:CAS No. 59025-08-0)

aluminum;icosanoate

Cat. No.: B12662818
CAS No.: 59025-08-0
M. Wt: 961.5 g/mol
InChI Key: YUPQCQBUDTXWEA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aluminum;icosanoate is a useful research compound. Its molecular formula is C60H117AlO6 and its molecular weight is 961.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H117AlO6 B12662818 aluminum;icosanoate CAS No. 59025-08-0

Properties

CAS No.

59025-08-0

Molecular Formula

C60H117AlO6

Molecular Weight

961.5 g/mol

IUPAC Name

aluminum;icosanoate

InChI

InChI=1S/3C20H40O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3

InChI Key

YUPQCQBUDTXWEA-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Origin of Product

United States

Role of Specific Catalysts in Alkylaluminum Deactivation

In the field of polymer chemistry, particularly in Ziegler-Natta (Z-N) polymerization, alkylaluminum compounds like triethylaluminum (B1256330) (TEA) serve as essential cocatalysts. researchgate.netgoogle.com However, their high reactivity necessitates a controlled deactivation step at the end of the polymerization process to prevent unwanted side reactions and ensure safety. google.comgoogle.com Carboxylic acids and their derivatives, such as the salts and esters of icosanoic acid, can function as effective deactivation agents for these alkylaluminum cocatalysts. google.com

The deactivation of a Z-N catalyst system can be complex. The alkylaluminum cocatalyst is required to activate the titanium-based catalyst, but an excess or prolonged reaction can lead to over-reduction of the titanium active sites (e.g., from active Ti³⁺ to inactive Ti²⁺), causing the catalyst to lose activity. researchgate.netjaist.ac.jp This process is a form of catalyst deactivation.

More commonly in industrial practice, a separate deactivation agent is added to the system after polymerization. The ideal agent reacts with the residual alkylaluminum in a mild, controlled manner, producing reaction products that are soluble in the hydrocarbon carrier, non-corrosive, and thermally stable. google.com While water reacts violently and its products are insoluble, compounds like alcohols, alkylene glycols, and carboxylic acids are suitable for this purpose. google.comgoogle.com Specifically, natural fats and oils, which are triglycerides (triesters of glycerol (B35011) and fatty acids), have been successfully used to deactivate triethylaluminum in hydrocarbon solvents. google.com The reaction between the ester groups of the triglyceride and the alkylaluminum effectively neutralizes the reactive cocatalyst. google.com

Table 2: Agents for Alkylaluminum Deactivation in Polymerization | Deactivation Agent Type | Specific Example(s) | Mechanism of Action | Key Characteristics of Reaction Products | | :--- | :--- | :--- | :--- | | Carboxylic Acids | Stearic Acid, General Fatty Acids | Acid-base reaction with the alkylaluminum. google.com | Produces aluminum carboxylates and alkanes. | Non-gelatinous and non-corrosive. google.com | | Triesters of Glycerol | Corn Oil, Natural Fats | Reaction with the ester functional group. google.com | Soluble in hydrocarbon carriers, thermally stable. google.com | Relatively mild and rapid reaction. google.com | | Alcohols | General Alcohols, Alkylene Glycols | Protonolysis of the aluminum-carbon bond. google.com | Produces aluminum alkoxides and alkanes. | Can be effective but may require careful control. |

Derivatization and Esterification Reactions Involving Icosanoic Acid

Icosanoic acid (also known as arachidic acid) is a 20-carbon saturated fatty acid that serves as the precursor for aluminum icosanoate. foodb.ca As a carboxylic acid, it can undergo various derivatization and esterification reactions, which are crucial for analysis, purification, and the synthesis of other compounds.

Esterification is a common reaction. Methyl and ethyl esters of icosanoic acid are frequently synthesized for applications such as gas chromatography (GC) analysis or as components of biodiesel. caymanchem.comnist.gov The synthesis of methyl eicosanoate can be achieved through standard esterification methods, such as reacting icosanoic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.net Similarly, ethyl eicosanoate (ethyl arachidate) is the corresponding ethyl ester. nist.gov

Derivatization for Analytical Purposes is employed to enhance the detectability and chromatographic performance of fatty acids, especially in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Because fatty acids often show poor ionization efficiency, converting the carboxylic acid group into a charged or more easily ionizable moiety significantly improves sensitivity. nih.gov

AMPP Derivatization: The carboxyl group can be reacted with N-(4-aminomethylphenyl)pyridinium (AMPP) to create an amide with a permanent positive charge, improving detection in positive-ion ESI-MS/MS by 10- to 20-fold. nih.gov

Picolylamine Derivatization: Reacting the fatty acid with 2-picolylamine in the presence of triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide yields a picolinyl ester derivative, which is useful for quantitative analysis. google.com

ADAM Derivatization: For fluorescence detection in HPLC, 9-Anthryldiazomethane (ADAM) reacts with the carboxylic acid to form a highly fluorescent ester derivative. jasco-global.com

Silyl Ester Formation: For GC-MS analysis, icosanoic acid can be converted to its trimethylsilyl (B98337) (TMS) ester, which is more volatile than the free acid. nih.gov

Table 3: Selected Derivatization and Esterification Reactions of Icosanoic Acid

Reaction Type Reagent(s) Product Purpose / Application
Esterification Methanol, Acid Catalyst Methyl eicosanoate caymanchem.com GC analysis, Biodiesel component caymanchem.com
Esterification Ethanol, Acid Catalyst Ethyl eicosanoate nist.gov Synthesis, GC analysis
Fluorescence Derivatization 9-Anthryldiazomethane (ADAM) 9-Anthrylmethyl eicosanoate Highly sensitive analysis by UHPLC with fluorescence detection. jasco-global.com
Charge-Reversal Derivatization N-(4-aminomethylphenyl)pyridinium (AMPP) AMPP-amide of icosanoic acid Enhanced sensitivity in LC-ESI-MS/MS analysis. nih.gov

| Silylation | Trimethylsilylating agent (e.g., BSTFA) | Eicosanoic acid, trimethylsilyl ester nih.gov | Increases volatility for GC-MS analysis. nih.gov |

Nanoparticle Synthesis Methodologies Relevant to Aluminum Based Compounds

Crystalline Structure Determination and Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement of a crystalline solid. uhu-ciqso.es This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. thermofisher.comceitec.cz For a compound like aluminum icosanoate, a suitable single crystal, ideally at least 0.02 mm in size, is required to obtain detailed structural information, including unit cell dimensions, bond lengths, and angles. uhu-ciqso.es The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, showing the coordination of the aluminum ion with the icosanoate ligands. While specific crystallographic data for aluminum icosanoate is not publicly available, the general methodology would provide precise atomic coordinates and displacement parameters.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for Aluminum Icosanoate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor (%) Value

Powder X-ray Diffraction Investigations

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to determine the purity of a bulk sample. europa.eurigaku.com Unlike SC-XRD, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern characterized by a series of peaks at different scattering angles (2θ). researchgate.net Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. rigaku.com For aluminum icosanoate, PXRD would be used to confirm the phase purity of the synthesized material by comparing the experimental pattern to a calculated pattern from single crystal data or to a standard reference pattern. The positions and intensities of the diffraction peaks provide information about the unit cell parameters. For instance, typical XRD patterns of aluminum powder show characteristic peaks at specific 2θ angles corresponding to different crystal planes. researchgate.netresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Aluminum Compound

2θ (°) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl)
38.720 2.324 100 (111)
45.020 2.012 35 (200)
65.420 1.425 45 (220)

Note: This table is based on data for metallic aluminum powder and serves as an example of PXRD data. researchgate.net Specific data for aluminum icosanoate is not available.

Implications of Crystal Structure for Material Properties

The crystal structure of a material is intrinsically linked to its macroscopic properties. rigaku.com For aluminum-containing materials, the specific arrangement of atoms determines properties such as density, hardness, and thermal stability. nitech.ac.jp In the case of aluminum icosanoate, the layered or framework structure arising from the coordination of the long-chain carboxylates to the aluminum centers would be expected to influence its properties. For example, the packing of the long alkyl chains could lead to anisotropic mechanical or thermal behavior. The stability of the crystal lattice, governed by the intermolecular forces identified through Hirshfeld analysis, would also impact the material's melting point and solubility. The demand for high-purity aluminum compounds in applications like electronics and ceramics underscores the importance of controlling the crystal structure during synthesis. nitech.ac.jp

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for probing the chemical bonds within a molecule. It provides information about the functional groups present and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. mt.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. For aluminum icosanoate, the FTIR spectrum would be dominated by the characteristic vibrations of the long hydrocarbon chain and the carboxylate group. For instance, the strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. The coordination of the carboxylate group to the aluminum ion would be evident from the positions of the symmetric and asymmetric COO⁻ stretching bands, typically found in the 1400-1600 cm⁻¹ region. researchgate.net The Al-O stretching vibrations would appear at lower wavenumbers. researchgate.net This technique is highly sensitive to the local chemical environment and can be used to confirm the formation of the salt and to assess its purity. innovaltec.com

Table 3: Characteristic FTIR Absorption Bands for Metal Carboxylates

Wavenumber (cm⁻¹) Assignment
~2920 Asymmetric CH₂ stretching
~2850 Symmetric CH₂ stretching
~1540-1610 Asymmetric COO⁻ stretching
~1400-1450 Symmetric COO⁻ stretching
~500-700 Al-O stretching

Other Advanced Spectroscopic Techniques for Compositional Analysis

Beyond Raman and UV-Vis spectroscopy, other advanced techniques are crucial for a complete compositional analysis of aluminum eicosanoate. Among these, Infrared (IR) Spectroscopy is particularly prominent for the study of aluminum soaps. mdpi.comnih.gov

IR spectroscopy is highly sensitive to the vibrations of polar bonds, making it an excellent tool for characterizing the carboxylate head group and its interaction with the aluminum ion. The key diagnostic bands in the IR spectrum of aluminum eicosanoate would be the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻). The frequency difference between these two bands can provide significant information about the coordination environment of the aluminum ion. royalsocietypublishing.org For example, a larger separation is typically observed for monodentate coordination, while a smaller separation suggests bidentate coordination.

Additionally, IR spectroscopy can confirm the absence of free fatty acid, which would show a characteristic C=O stretching vibration around 1700 cm⁻¹. The presence of water or hydroxyl groups, which can be part of the aluminum coordination sphere in basic aluminum soaps, can also be identified by their characteristic O-H stretching bands in the region of 3000-3700 cm⁻¹. mdpi.comnih.gov

Table 2: Key Infrared Absorption Bands for Characterizing Aluminum Soaps (e.g., Aluminum Eicosanoate)

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Significance
C-H Stretching2850 - 2960Confirms the presence of the long alkyl chain.
C=O Stretching (free acid)~1700Indicates the presence of unreacted fatty acid impurity.
COO⁻ Antisymmetric Stretch1580 - 1650Position is sensitive to the metal ion and coordination.
COO⁻ Symmetric Stretch1400 - 1470Used in conjunction with the antisymmetric stretch to determine coordination mode.
O-H Stretching3000 - 3700Indicates the presence of water or hydroxyl groups in the compound.

This table is compiled from data on various metal carboxylates and aluminum soaps. mdpi.comnih.govroyalsocietypublishing.org

Other techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and the chemical state of aluminum and oxygen on the surface of the material. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), while not spectroscopic, are often used in conjunction with spectroscopy to study the thermal stability and phase transitions of aluminum soaps.

An extensive search for specific research findings on the chemical compound "aluminum;icosanoate" (also known as aluminum eicosanoate) has revealed insufficient publicly available data to construct a scientifically rigorous article based on the provided outline. The existing literature does not offer the detailed research findings necessary to populate the requested sections on its applications in advanced materials science and engineering.

Specifically, there is a lack of retrievable studies focusing on:

The thermal stability profile of aluminum icosanoate, including the influence of its specific composition and microstructure, its performance at high temperatures, or stability in relation to microstructural changes.

The rheological properties of aluminum icosanoate when used as a lubricant additive.

The evaluation of aluminum icosanoate as a phase change material (PCM), with data on its latent heat capacity or phase transition characteristics.

While general information exists for related substances—such as the thermal stability of various aluminum alloys, the rheology of lubricants containing generic aluminum soaps or aluminum oxide nanoparticles, and the phase change properties of the alkane eicosane—this information is not directly applicable to the specific compound "this compound." Adhering to the strict requirement of focusing solely on this compound prevents the use of data from these related but chemically distinct materials.

Without specific data from dedicated research into aluminum icosanoate, the creation of a thorough, authoritative article with the requested data tables and detailed findings is not possible.

Applications in Advanced Materials Science and Engineering

Surface and Interfacial Phenomena in Material Composites

The behavior of aluminum icosanoate at the interface between different material phases is critical to its function in composites and as a surface treatment agent. This is governed by the chemical interactions between the molecule's polar and nonpolar segments and the substrate.

The primary mechanism by which long-chain fatty acids and their salts interact with metal surfaces is through adsorption. This process is driven by the molecular structure, which features a polar carboxylate head group (-COO⁻) and a long, nonpolar hydrocarbon tail. d-nb.info

The adsorption process can occur via two main pathways:

Physisorption: This involves weaker, electrostatic interactions, such as van der Waals forces or dipole-dipole interactions, between the inhibitor molecule and the metal surface. researchgate.net

Chemisorption: This is a stronger form of adsorption that involves the formation of a chemical bond, typically a coordinate covalent bond, between the inhibitor and the metal surface atoms. mdpi.com

In the case of aluminum icosanoate, the icosanoate anion is the active species. The negatively charged carboxylate head group readily interacts with the positively charged metal sites on a metal or metal-oxide surface. This interaction leads to the formation of a self-assembled, two-dimensional structure on the substrate. scielo.org.co The long, 20-carbon aliphatic tails then align themselves, often oriented away from the surface, creating a dense, organized molecular film. scielo.org.co This adsorbed layer can modify the surface properties of the metal, making it more hydrophobic and creating a barrier to the external environment.

Aluminum and its alloys are known for their corrosion resistance, which is attributed to a thin, dense, and stable passive layer of aluminum oxide (Al₂O₃) that forms spontaneously on the surface. mdpi.commdpi.com However, this passive film is vulnerable to breakdown in aggressive environments containing chloride ions or at extreme pH values. mdpi.com

Organic corrosion inhibitors, especially those with long hydrocarbon chains like icosanoate, function by adsorbing onto the alloy surface to form a protective barrier. nih.govsapub.org The corrosion inhibition mechanism for aluminum icosanoate on aluminum alloys involves several key steps:

Adsorption onto the Surface: The icosanoate anions adsorb onto the aluminum alloy surface, with the polar carboxylate head forming a bond with the aluminum oxide layer or at defect sites where the bare metal is exposed. This process blocks the active sites where corrosion reactions (both anodic and cathodic) would typically occur. scielo.org.conih.gov

Formation of a Hydrophobic Barrier: The long hydrocarbon tails of the adsorbed icosanoate molecules create a tightly packed, nonpolar film. d-nb.info This film is hydrophobic, meaning it repels water and aqueous corrosive electrolytes, preventing them from reaching the metal surface. chemmethod.com

Inhibition of Electrochemical Reactions: By physically blocking the surface and preventing access of corrosive species, the adsorbed layer stifles the electrochemical reactions that drive corrosion. It hinders both the dissolution of the metal (anodic reaction) and the oxygen reduction reaction (cathodic reaction). researchgate.net

The result is the formation of a dense, stable, and water-repelling molecular layer that significantly enhances the corrosion resistance of the aluminum alloy.

Table 2: Conceptual Mechanism of Corrosion Inhibition by Aluminum Icosanoate
Molecular ComponentRole in InhibitionResulting EffectReference
Icosanoate Anion (Carboxylate Head)Chemisorption onto the aluminum/aluminum oxide surface.Blocks active corrosion sites and anchors the protective film. mdpi.comnih.gov
Icosanoate Anion (Hydrocarbon Tail)Forms a dense, self-assembled, nonpolar layer.Creates a hydrophobic barrier that repels water and corrosive agents. d-nb.infoscielo.org.co
Complete Adsorbed LayerActs as a physical barrier between the metal and the environment.Prevents electrochemical reactions, thus reducing the overall corrosion rate. mdpi.com

Catalytic Roles and Mechanistic Aspects

Organoaluminum Complexes in Homogeneous Catalysis

Organoaluminum compounds are known to be effective catalysts in a variety of homogeneous catalytic processes. d-nb.info Their utility stems from their Lewis acidic nature and their ability to participate in a range of chemical transformations. d-nb.info However, there is no specific information available in the scientific literature regarding the use of aluminum;icosanoate in the catalytic reactions detailed below.

Hydroboration Reactions

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. While organoaluminum complexes have been shown to catalyze such reactions, there are no available research findings on the use of this compound for this purpose. researchgate.netrsc.org The general mechanism for organoaluminum-catalyzed hydroboration involves the activation of the borane (B79455) reagent by the aluminum center. For carbonyl compounds, this catalytic process is an efficient method for producing organoborane derivatives. rsc.org

Illustrative Data on Organoaluminum Catalyzed Hydroboration Note: The following data is representative of reactions catalyzed by certain organoaluminum complexes and not this compound.

SubstrateCatalyst TypeProductYield (%)Reference
CarbonateOrganoaluminum HydrideAlcohol Precursor>90% rsc.org
EsterOrganoaluminum HydrideAlcohol PrecursorHigh rsc.org
AlkeneOrganoaluminum ComplexAlkylboraneHigh researchgate.net
AlkyneOrganoaluminum ComplexAlkenylboraneHigh researchgate.net

Hydroamination Processes

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. ilpi.com This reaction is an atom-economical method for synthesizing amines. Although organoaluminum compounds are known to catalyze hydroamination reactions, there is a lack of specific data on the catalytic activity of this compound in these processes. d-nb.info The mechanism of hydroamination catalyzed by early transition metals, which can be analogous in some respects, may involve the formation of a metal-amido complex followed by insertion of the unsaturated substrate. libretexts.orgnih.gov

Hydrosilylation and Hydroacetylenation of Carbodiimides

The scientific literature contains no information on the catalytic role of this compound in the hydrosilylation and hydroacetylenation of carbodiimides. However, the related reaction of hydroboration of carbodiimides has been demonstrated with other organoaluminum compounds. d-nb.info In these reactions, the aluminum catalyst activates the B-H bond of the borane, facilitating its addition across the N=C=N skeleton of the carbodiimide. d-nb.info This leads to the formation of N-borylformamidines or C-borylformamidines depending on the specific aluminum complex used. d-nb.inforesearchgate.net

Aluminum Compounds as Catalyst Supports

While the catalytic activity of this compound itself is not documented, it is pertinent to discuss the broader role of aluminum compounds as supports for other catalysts.

Gamma-Alumina (γ-Al2O3) as a Catalyst Support

Gamma-alumina (γ-Al2O3) is a widely utilized catalyst support in various industrial applications due to its favorable properties. mdpi.comthepharmajournal.com These include a high surface area, thermal stability, and appropriate porosity. mdpi.comthepharmajournal.com There is no information to suggest that this compound is used to synthesize or is itself used as a catalyst support.

γ-Alumina is a mesoporous structural polymorph of aluminum oxide that provides a stable platform for the dispersion of active catalytic metals. researchgate.net Its high surface area maximizes the exposure of the active catalyst to reactants, thereby enhancing the catalytic efficiency. thepharmajournal.com It is used in petroleum refining, automotive emission control, and the synthesis of various chemicals. mdpi.com The properties of γ-alumina can be tailored by controlling the synthesis conditions, which in turn affects the performance of the final catalyst. uobabylon.edu.iq

Key Properties of Gamma-Alumina as a Catalyst Support

PropertyTypical Value RangeSignificanceReference
Specific Surface Area150–350 m²/gProvides a large area for catalyst dispersion. catalystcarrier.net
Pore Volume0.5–1.0 cm³/gAllows for efficient mass transport of reactants and products. catalystcarrier.net
Thermal StabilityHighMaintains structural integrity at elevated reaction temperatures. researchgate.net
Chemical InertnessHighResists reaction with the catalytic components and reactants. thepharmajournal.com

Surface Properties and Site Reactivity of Support Materials

When long-chain carboxylic acids chemisorb onto the surface of γ-alumina, they can form nano-sized self-assembled structures. researchgate.net This surface modification can influence the isoelectric point (IEP) of the alumina (B75360). For instance, treating α-alumina with carboxylic acids of varying carbon chain lengths allows for the control of its surface charge. acs.org This modification is stable across a wide pH range and maintains the hydrophilicity of the alumina surface. acs.org The ability to tailor the surface acidity or basicity is crucial as it can enhance the interaction with specific catalytic species. nbinno.com

The introduction of such organic modifiers can impact the active phase-support interaction. The strong bonding of carboxylic acids to the alumina surface can be a useful property in understanding and controlling the role of the support during catalyst preparation. researchgate.net For example, the density of acid sites on an alumina support can influence the particle size and stabilization of the active catalytic species, such as iron oxide. acs.orgnih.gov

The table below summarizes the effect of surface modification of alumina with carboxylic acids on its properties.

Property Effect of Carboxylation Significance in Catalysis References
Surface ChargeAllows for the control of the isoelectric point (IEP).Influences the adsorption of reactants and the stability of the catalyst in different reaction media. acs.org
Site ReactivityCan create more acidic or basic sites depending on the nature of the carboxylic acid and its interaction with the surface hydroxyl groups.Tailors the catalyst for specific reactions that require acidic or basic catalysis. nbinno.comrsc.org
Active Phase InteractionModifies the interaction between the active metal/metal oxide and the alumina support.Affects the dispersion, particle size, and stability of the active catalytic phase. researchgate.netacs.orgnih.gov
Surface MorphologyCan lead to the formation of self-assembled nanostructures on the surface.Can influence the accessibility of active sites and the diffusion of reactants and products. researchgate.net

Advanced Catalytic Phenomena

Recent advancements in catalysis have explored novel phenomena involving aluminum-based materials, particularly focusing on the unique properties of aluminum at the nanoscale.

Modifying Catalytic Properties of Aluminum Nanoparticles

The catalytic properties of aluminum nanoparticles are largely governed by the thin layer of aluminum oxide that naturally forms on their surface. Research has shown that the structure of this oxide layer can be modified, thereby tuning the catalytic activity of the nanoparticles. Simple thermal treatments, such as annealing in various gas atmospheres, can alter the structure of this native oxide layer. This ability to modify the surface oxide increases the versatility of aluminum nanoparticles as catalysts for converting light into chemical energy.

Furthermore, the surface of aluminum nanoparticles can be functionalized with organic ligands, including long-chain carboxylates. While specific studies on aluminum eicosanoate are limited, research on similar systems provides valuable insights. The use of capping agents is a common strategy in the synthesis of aluminum nanoparticles to control their size, morphology, and reactivity. However, it has been noted that carboxylic acids, while commonly employed, can sometimes accelerate the formation of an amorphous oxide shell upon binding to the particle surface.

The interaction between the aluminum core and the surface ligands can influence the electronic properties of the nanoparticle, which in turn affects its catalytic performance. The choice of ligand can therefore be a critical parameter in designing aluminum-based nanocatalysts for specific applications.

Plasmonic Photocatalysis Involving Aluminum Nanostructures

Aluminum nanostructures have emerged as a promising material for plasmonic photocatalysis due to their ability to exhibit localized surface plasmon resonance (LSPR). This phenomenon involves the collective oscillation of electrons on the metal surface in response to light, leading to enhanced local electromagnetic fields. These enhanced fields can significantly improve the light absorption and energy conversion efficiency of a photocatalytic system.

When aluminum nanostructures are coupled with a semiconductor photocatalyst like titanium dioxide (TiO₂), the plasmonic effect can boost the photocatalytic activity. The mechanisms behind this enhancement include:

Radiative Energy Transfer: The enhanced electromagnetic field generated by the LSPR of aluminum transfers radiative energy to the adjacent semiconductor, increasing the rate of electron-hole pair generation.

Hot Electron Transfer: Upon plasmon excitation, energetic "hot" electrons are generated in the aluminum nanostructure. These hot electrons can be injected into the conduction band of the semiconductor, promoting charge separation and enhancing the photocatalytic efficiency. This process can occur even in the presence of the native aluminum oxide layer.

Research has demonstrated that the photocatalytic activity of TiO₂/Al arrays can be significantly enhanced, with improvements of up to 7.2-fold observed. The tunability of the LSPR of aluminum nanostructures by controlling their size and shape allows for the optimization of their coupling with the absorption band of the semiconductor, further maximizing the photocatalytic enhancement.

Investigations into Catalytic Reaction Mechanisms and Efficiency

While direct research on the catalytic reaction mechanisms and efficiency of aluminum eicosanoate is not extensively documented, studies on analogous long-chain aluminum carboxylates, such as aluminum stearate (B1226849), provide valuable insights. Aluminum stearate has been shown to exhibit catalytic properties in various organic transformations. sakhainternational.com

It can facilitate esterification and transesterification reactions, where its presence enhances reaction rates and yields. sakhainternational.com In these reactions, the aluminum center likely acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or carboxylic acid, thereby activating it towards nucleophilic attack. The long alkyl chains of the stearate ligands can influence the solubility and accessibility of the catalytic sites in non-polar reaction media.

The efficiency of such catalytic systems can be influenced by several factors, including the reaction temperature, catalyst concentration, and the nature of the substrates. For instance, in polymerization reactions, alkylaluminum compounds are known to act as catalysts or co-catalysts. researchgate.netnih.gov The mechanism often involves the coordination of the monomer to the aluminum center, followed by insertion into an aluminum-alkyl or aluminum-alkoxide bond. researchgate.net

The table below presents a summary of the catalytic applications and mechanistic aspects of long-chain aluminum carboxylates, primarily based on studies of aluminum stearate.

Reaction Type Role of Aluminum Carboxylate Proposed Mechanistic Aspect References
EsterificationCatalystLewis acid activation of the carboxylic acid. sakhainternational.com
TransesterificationCatalystLewis acid activation of the ester carbonyl group. sakhainternational.com
Polymerization (of cyclic ethers)Co-catalyst/InitiatorCoordination of monomer to the aluminum center followed by ring-opening and insertion. researchgate.netresearchgate.netutexas.edu

It is important to note that while these findings for aluminum stearate are indicative, the specific catalytic behavior of aluminum eicosanoate would need to be experimentally verified. The slightly longer eicosanoate chain could potentially influence factors such as solubility, steric hindrance, and the electronic environment of the aluminum center, thereby affecting its catalytic activity and efficiency.

Environmental Chemistry and Fate Studies

Environmental Speciation and Transformation of Aluminum Species

The speciation of aluminum in the environment, which dictates its mobility, bioavailability, and toxicity, is a complex process influenced by several key factors. Aluminum chemistry in natural waters is intricate, with the element existing in various forms, including dissolved complexes with organic and inorganic ligands, the free ion (Al³⁺), polynuclear species, and in association with particles or as solid precipitates. gov.bc.ca

The single most important factor governing aluminum speciation and solubility in aquatic environments is pH. gov.bc.caresearchgate.net At acidic pH values (below 6.0), the concentration of aqueous aluminum increases significantly. nih.gov In this range, the dominant species are the free aluminum ion (Al³⁺) and monomeric hydroxo complexes such as Al(OH)²⁺ and Al(OH)₂⁺. researchgate.net As the pH approaches neutrality, the solubility of aluminum decreases, leading to the precipitation of amorphous aluminum hydroxide (B78521), Al(OH)₃, and the mineral gibbsite. gov.bc.caresearchgate.net Above neutral pH, the anionic species Al(OH)₄⁻ becomes the predominant soluble form.

Temperature also affects aluminum speciation and solubility, with hydrolysis reactions being more advanced at higher temperatures. researchgate.netwaterquality.gov.au For instance, at a pH of 4.7, about 36% of aluminum is transformed into Al(OH)₂⁺ at 25°C, whereas this transformation is negligible at 0°C. researchgate.net

The presence of various ligands, both inorganic (e.g., fluoride, sulfate) and organic, plays a crucial role in aluminum speciation by forming complexes that can enhance its solubility and alter its environmental behavior. nih.govresearchgate.net

In aqueous environments, aluminum ions are readily hydrolyzed, leading to the formation of a series of monomeric and polynuclear hydroxo complexes. nih.gov The formation of these species is highly pH-dependent, culminating in the precipitation of solid aluminum hydroxide, Al(OH)₃, around neutral pH. wikipedia.orgrsc.org

Aluminum also forms strong complexes with organic matter, particularly dissolved organic carbon (DOC). researchgate.netcopernicus.org These organic ligands, which include humic and fulvic acids, can significantly increase the concentration of dissolved aluminum in water compared to predictions based on the solubility of aluminum hydroxides alone. usgs.gov The icosanoate anion, derived from icosanoic acid, is a long-chain carboxylate that can act as an organic ligand. It is expected to form complexes with aluminum, influencing its partitioning and transport in the environment. The formation of such aluminum-carboxylate complexes can inhibit the polymerization of aluminum hydroxide and the precipitation of crystalline forms like gibbsite. usgs.gov

Table 1: Dominant Aluminum Species at Different pH Values in Freshwater

pH Range Dominant Aluminum Species
< 5.0 Al³⁺, Al(OH)²⁺
5.0 - 6.5 Al(OH)₂⁺, precipitation of Al(OH)₃
6.5 - 8.0 Al(OH)₃ (solid), Al(OH)₄⁻
> 8.0 Al(OH)₄⁻

This table provides a simplified overview; the exact distribution depends on temperature, ionic strength, and the presence of other ligands.

Partitioning and Distribution in Environmental Compartments

The distribution of aluminum compounds, including aluminum icosanoate, across different environmental compartments such as water, soil, and sediment is a dynamic process.

In aquatic systems, aluminum can be transported from soil into the water as environmental conditions like pH fluctuate. gov.bc.ca It exists in both dissolved and particulate forms. The dissolved fraction includes the free aluminum ion, and inorganic and organic complexes. gov.bc.ca Long-chain carboxylates like icosanoate would contribute to the organically complexed fraction of aluminum. Particulate aluminum can be associated with clay minerals or exist as aluminum hydroxide precipitates. gov.bc.ca The partitioning between dissolved and particulate phases is critical for its transport and bioavailability. While aluminum bound to dissolved organic carbon or in the form of silt and clay is generally considered less bioavailable, changes in water chemistry can alter this equilibrium. gov.bc.ca

Bottom sediments in rivers, lakes, and oceans are a major reservoir for aluminum. nih.govroyalsocietypublishing.org Aluminum compounds, including those complexed with organic matter, can be adsorbed onto sediment particles and accumulate over time. nih.gov This process effectively removes aluminum from the water column, making sediments a significant sink. gov.bc.ca

Table 2: Factors Influencing Aluminum Partitioning in the Environment

Factor Influence on Aluminum Behavior
pH Controls solubility and speciation, affecting mobility.
Organic Matter Forms soluble complexes, increasing mobility in water.
Sediment Composition Clay and organic-rich sediments act as sinks for aluminum.
Redox Conditions Can influence the stability of aluminum-bearing minerals in sediments.

| Water Flow | Affects the transport of particulate and dissolved aluminum. |

Degradation Pathways and Biotransformation Processes

Information specifically on the degradation and biotransformation of aluminum icosanoate is limited. However, insights can be drawn from the general behavior of metal-carboxylate complexes and organoaluminum compounds.

The degradation of the icosanoate portion of the molecule would likely follow pathways similar to other long-chain fatty acids, which are generally biodegradable through microbial processes. The stability of the aluminum-carboxylate bond itself can be influenced by environmental factors. In acidic conditions, protonation of the carboxylate ligand can lead to the dissociation of the complex. researchgate.net Conversely, in basic conditions, the formation of stable hydroxo complexes of aluminum can also promote the release of the carboxylate ligand. researchgate.net

The term "biotransformation" typically refers to metabolic processes in living organisms that alter the chemical structure of a substance. nih.gov While microorganisms can degrade the organic component (icosanoate), the transformation of the aluminum ion itself is primarily an inorganic geochemical process. There is no evidence to suggest that microorganisms metabolize aluminum in the same way they do organic compounds. The environmental impact of aluminum is related to its speciation and concentration rather than a specific biotransformation pathway leading to detoxification or bioactivation in the microbial sense. nih.govnih.gov The persistence of aluminum oxide in the environment suggests that the aluminum component of such compounds is not readily removed by biological processes. regulations.gov

Conclusion and Future Research Trajectories

Synthesis of Current Research Findings

Current scientific literature provides a foundational understanding of aluminum soaps, which are metal salts of fatty acids. These compounds, including the theoretical aluminum icosanoate, are generally synthesized through a precipitation reaction. This process typically involves the reaction of a soluble salt of the fatty acid (such as sodium icosanoate) with a soluble aluminum salt (like aluminum sulfate) in an aqueous solution. The resulting insoluble aluminum icosanoate would then precipitate out of the solution and could be collected, washed, and dried. While this general methodology is well-established for other aluminum soaps, specific optimized conditions and detailed characterization for the synthesis of pure aluminum icosanoate are not extensively documented in publicly available research.

The applications of aluminum soaps are primarily dictated by their long, nonpolar fatty acid chains and the trivalent nature of the aluminum ion, which allows for the formation of complex structures. These characteristics underpin their use as thickening agents, particularly in the formulation of lubricating greases and gels. The long icosanoate chain in aluminum icosanoate would theoretically impart strong gelling properties in hydrocarbon-based systems. Research on other long-chain aluminum carboxylates suggests that they can form intricate, three-dimensional networks that immobilize the liquid phase, thereby increasing viscosity.

In the realm of catalysis, aluminum compounds, in general, are recognized for their Lewis acid properties. This makes them effective catalysts in a variety of organic reactions, including polymerizations and Friedel-Crafts reactions. While there is extensive research on various aluminum-based catalysts, investigations into the specific catalytic activity of aluminum icosanoate are scarce. Its long alkyl chain might influence its solubility and steric hindrance, potentially offering unique catalytic selectivities.

Identification of Knowledge Gaps and Emerging Research Questions

The review of the current state of research on aluminum icosanoate reveals significant knowledge gaps. A primary deficiency is the lack of specific physicochemical data for the compound.

Key unanswered questions include:

What are the precise melting point, density, and solubility characteristics of aluminum icosanoate in various organic solvents?

What is the detailed crystalline structure of aluminum icosanoate, and how does it influence its macroscopic properties?

What are the specific rheological properties of gels and greases formulated with aluminum icosanoate, and how do they compare to those made with other aluminum soaps?

How effective is aluminum icosanoate as a waterproofing agent for different substrates, and what is the durability of such treatments?

Does aluminum icosanoate exhibit any unique catalytic activity or selectivity in organic synthesis, particularly in reactions where substrate solubility in nonpolar solvents is crucial?

The absence of this fundamental data hinders the ability to predict its behavior in various applications and to design materials with tailored properties.

Potential for Novel Applications and Interdisciplinary Advancements

The identified knowledge gaps present numerous opportunities for future research and the potential for novel applications. A systematic study of the synthesis of aluminum icosanoate, exploring different precursors and reaction conditions, could lead to the production of materials with controlled purity, structure, and particle size.

Potential areas for future investigation and application development include:

Advanced Lubricants: A detailed investigation into the performance of aluminum icosanoate as a thickener in synthetic and bio-based lubricating oils could lead to the development of high-performance greases with improved thermal stability and shear resistance.

Smart Gels: The long, saturated icosanoate chain could be leveraged to create stimuli-responsive gels. Research into how temperature, pH, or the presence of other chemical species affects the gel network could open doors to applications in sensors, drug delivery, and soft robotics.

Hydrophobic Coatings: There is potential to develop highly durable and transparent superhydrophobic coatings based on aluminum icosanoate for applications ranging from self-cleaning surfaces to anti-icing coatings.

Specialty Catalysis: Exploring the catalytic properties of aluminum icosanoate in polymerization and other organic reactions could lead to the discovery of novel catalytic systems with unique selectivities, particularly for reactions involving nonpolar substrates.

Interdisciplinary collaborations will be crucial to unlocking the full potential of aluminum icosanoate. For instance, materials scientists could work with chemical engineers to develop scalable synthesis processes, while chemists and physicists could collaborate to understand the fundamental structure-property relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.